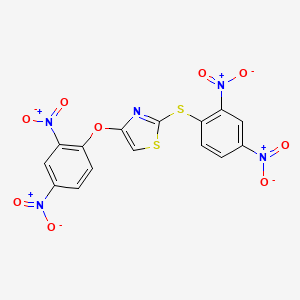![molecular formula C18H36O4Sn B14742297 Dimethyl[bis(octanoyloxy)]stannane CAS No. 2232-70-4](/img/structure/B14742297.png)
Dimethyl[bis(octanoyloxy)]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[bis(octanoyloxy)]stannane is an organotin compound with the molecular formula C22H44O4Sn. It is a member of the organotin family, which consists of tin atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[bis(octanoyloxy)]stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with octanoic acid in the presence of a base, such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[bis(octanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The octanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Dimethyl[bis(octanoyloxy)]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of dimethyl[bis(octanoyloxy)]stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[bis(nonanoyloxy)]stannane
- Tributyl[bis(octanoyloxy)]stannane
- Dimethyl[bis(butylthio)]stannane
Uniqueness
Dimethyl[bis(octanoyloxy)]stannane is unique due to its specific combination of dimethyl and octanoyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science .
Properties
CAS No. |
2232-70-4 |
|---|---|
Molecular Formula |
C18H36O4Sn |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
[dimethyl(octanoyloxy)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);2*1H3;/q;;;;+2/p-2 |
InChI Key |
BUPPDJMCERLPJD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
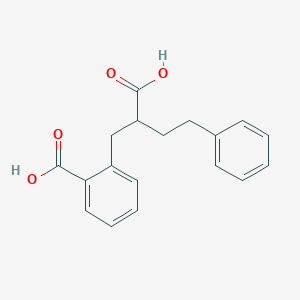
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
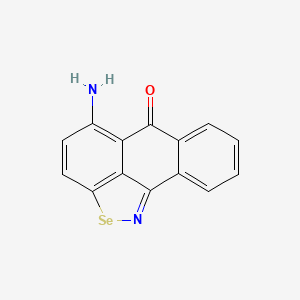
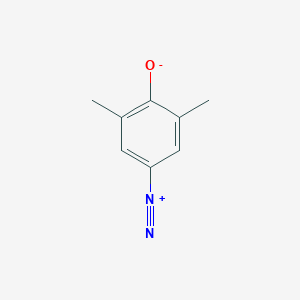
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
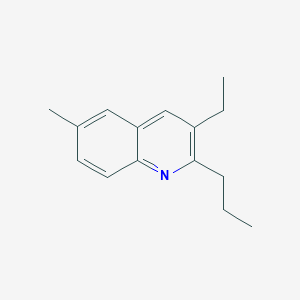
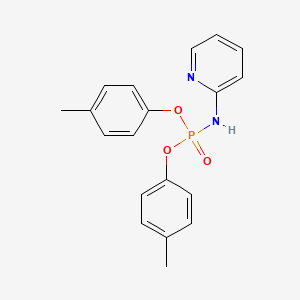
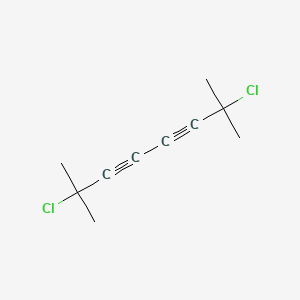
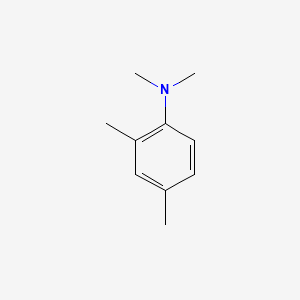
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
